Cas no 99-03-6 (1-(3-aminophenyl)ethan-1-one)

1-(3-aminophenyl)ethan-1-one structure
1-(3-aminophenyl)ethan-1-one structure
商品名:1-(3-aminophenyl)ethan-1-one
CAS番号:99-03-6
MF:C8H9NO
メガワット:135.16316
MDL:MFCD00007796
CID:34996
PubChem ID:7417

1-(3-aminophenyl)ethan-1-one 化学的及び物理的性質

名前と識別子

    • 1-(3-Aminophenyl)ethanone
    • 3-Aminoacetophenone
    • 3-Acetylaniline
    • 3'-Aminoacetophenone
    • Ethanone, 1-(3-aminophenyl)-
    • M-Acetylaniline
    • M-AMinoacetylbenzene
    • M-AMinophenyl Methyl ketone
    • m-Aminoacetophenone
    • 3-Amino acetophenone
    • 99-03-6
    • WLN: ZR CV1
    • STR02986
    • meta-aminoacetophenone
    • Z57127443
    • NSC 7637
    • Acetophenone, m-amino-
    • SCHEMBL330495
    • DTXSID0021830
    • CHEBI:182866
    • 3-aminoacetophenon
    • 3-Aminoacetofenon
    • NSC-7637
    • 4-14-00-00096 (Beilstein Handbook Reference)
    • NS00010817
    • D70852
    • 3AO
    • beta-Aminoacetophenone
    • 1-(3-aminophenyl)-ethanone
    • BDBM50546257
    • AMY4151
    • 3'-Amino-acetophenone
    • 1-(3-aminophenyl)ethan-1-one
    • H366ULD45X
    • AKOS000119494
    • InChI=1/C8H9NO/c1-6(10)7-3-2-4-8(9)5-7/h2-5H,9H2,1H
    • EN300-17986
    • 3 inverted exclamation marka-Aminoacetophenone
    • SY001475
    • FT-0615018
    • HY-W012637
    • CS-W013353
    • NSC7637
    • 1-(3-amino-phenyl)-ethanone
    • BRN 0386009
    • W-100056
    • Q27453668
    • 3-Acetylphenylamine
    • 3-Aminoacetofenon [Czech]
    • 3 inverted exclamation mark -Aminoacetophenone
    • .beta.-Aminoacetophenone
    • A0249
    • AI3-14674
    • CHEMBL3408644
    • EINECS 202-722-3
    • 3-acetyl-phenylamine
    • F2146-0312
    • Acetophenone, 3'-amino-
    • 3'-Aminoacetophenone, 97%
    • ACETOPHENONE,3-AMINO
    • MFCD00007796
    • m-Aminoacetophenone;1-(3-Aminophenyl)ethanone
    • DB-029992
    • DTXCID601830
    • aniline, 3-acetyl-
    • STL168894
    • MDL: MFCD00007796
    • インチ: 1S/C8H9NO/c1-6(10)7-3-2-4-8(9)5-7/h2-5H,9H2,1H3
    • InChIKey: CKQHAYFOPRIUOM-UHFFFAOYSA-N
    • ほほえんだ: NC1=CC(C(C)=O)=CC=C1
    • BRN: 386009

計算された属性

  • せいみつぶんしりょう: 135.068414g/mol
  • ひょうめんでんか: 0
  • XLogP3: 1.2
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 回転可能化学結合数: 1
  • どういたいしつりょう: 135.068414g/mol
  • 単一同位体質量: 135.068414g/mol
  • 水素結合トポロジー分子極性表面積: 43.1Ų
  • 重原子数: 10
  • 複雑さ: 133
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ひょうめんでんか: 0
  • 互変異性体の数: 2

じっけんとくせい

  • 色と性状: 黄色の葉面結晶。
  • 密度みつど: 1.1031 (rough estimate)
  • ゆうかいてん: 95.0 to 99.0 deg-C
  • ふってん: 289-290 °C(lit.)
  • フラッシュポイント: 289-291℃
  • 屈折率: 1.5700 (estimate)
  • PSA: 43.09000
  • LogP: 2.05260
  • マーカー: 413
  • ようかいせい: アルコールに溶け、水に溶けない。

1-(3-aminophenyl)ethan-1-one セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H302,H319
  • 警告文: P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:2
  • 危険カテゴリコード: 22
  • セキュリティの説明: S36/37
  • RTECS番号:AM5800000
  • 危険物標識: Xn
  • ちょぞうじょうけん:Keep in dark place,Sealed in dry,Room Temperature
  • TSCA:T
  • リスク用語:R22
  • 危険レベル:IRRITANT

1-(3-aminophenyl)ethan-1-one 税関データ

  • 税関コード:29223900
  • 税関データ:

    中国税関コード:

    2922399090

    概要:

    2922399090他のアミノアルデヒドアミノケトン及びその塩(アミノキノン及びその塩を含み、酸素含有基を1つ以上含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

    要約:

    2922399090その他のアミノアルデヒド、アミノケトン、アミノキノン、但し1種以上の酸素官能基を含有する場合を除く、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

1-(3-aminophenyl)ethan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A12503-250g
3'-Aminoacetophenone, 97%
99-03-6 97%
250g
¥1250.00 2023-03-09
eNovation Chemicals LLC
D408965-25g
3-Aminoacetophenone
99-03-6 97%
25g
$125 2024-05-24
Ambeed
A136182-100g
1-(3-Aminophenyl)ethanone
99-03-6 98%
100g
$22.0 2025-02-27
Ambeed
A136182-10g
1-(3-Aminophenyl)ethanone
99-03-6 98%
10g
$5.0 2025-02-27
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R003079-100g
1-(3-aminophenyl)ethan-1-one
99-03-6 97%
100g
¥90 2024-07-19
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
A0249-500G
3'-Aminoacetophenone
99-03-6 >98.0%(GC)(T)
500G
¥3,290.00 2022-06-17
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R003079-25g
1-(3-aminophenyl)ethan-1-one
99-03-6 97%
25g
¥29 2024-07-19
Apollo Scientific
OR4296-100g
3'-Aminoacetophenone
99-03-6
100g
£25.00 2025-02-20
Cooke Chemical
A0646412-100G
3'-Aminoacetophenone
99-03-6 97%
100g
RMB 109.60 2025-02-20
SHENG KE LU SI SHENG WU JI SHU
sc-238715-25 g
3'-Aminoacetophenone,
99-03-6
25g
¥263.00 2023-07-11

1-(3-aminophenyl)ethan-1-one サプライヤー

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:99-03-6)3-Aminoacetophenone
注文番号:sfd9178
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:35
価格 ($):discuss personally

1-(3-aminophenyl)ethan-1-one 関連文献

1-(3-aminophenyl)ethan-1-oneに関する追加情報

Recent Advances in the Study of 1-(3-Aminophenyl)ethan-1-one (CAS: 99-03-6) and Its Applications in Chemical Biology and Pharmaceutical Research

1-(3-Aminophenyl)ethan-1-one (CAS: 99-03-6) is a key intermediate in the synthesis of various pharmacologically active compounds. Recent studies have highlighted its significance in the development of novel therapeutic agents, particularly in the fields of oncology, neurology, and infectious diseases. This research briefing aims to provide an overview of the latest advancements related to this compound, focusing on its chemical properties, biological activities, and potential applications in drug discovery and development.

Recent literature has demonstrated that 1-(3-aminophenyl)ethan-1-one serves as a versatile building block in organic synthesis. Its amino and carbonyl functional groups allow for diverse chemical modifications, enabling the creation of libraries of derivatives with varied biological activities. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the synthesis of a series of 1-(3-aminophenyl)ethan-1-one derivatives exhibiting potent inhibitory effects against tyrosine kinase receptors, which are implicated in several cancer types. The study utilized molecular docking and in vitro assays to validate the compounds' efficacy, paving the way for further preclinical evaluations.

In addition to its role in oncology, 1-(3-aminophenyl)ethan-1-one has shown promise in neurological research. A 2024 paper in ACS Chemical Neuroscience explored its derivatives as potential modulators of neurotransmitter systems, particularly those involving dopamine and serotonin. The researchers employed computational modeling and in vivo experiments to demonstrate the compounds' ability to cross the blood-brain barrier and exert neuroprotective effects in models of Parkinson's disease. These findings suggest that 1-(3-aminophenyl)ethan-1-one-based molecules could be developed into novel therapeutics for neurodegenerative disorders.

Another area of interest is the antimicrobial potential of 1-(3-aminophenyl)ethan-1-one derivatives. A recent study in European Journal of Medicinal Chemistry (2024) synthesized and evaluated a series of Schiff base derivatives of 1-(3-aminophenyl)ethan-1-one against multidrug-resistant bacterial strains. The results indicated significant antibacterial activity, with some derivatives exhibiting minimum inhibitory concentrations (MICs) comparable to existing antibiotics. This underscores the compound's utility in addressing the global challenge of antibiotic resistance.

From a methodological perspective, advancements in green chemistry have also impacted the synthesis of 1-(3-aminophenyl)ethan-1-one. A 2023 report in Green Chemistry detailed an eco-friendly catalytic process for its production, reducing the reliance on hazardous reagents and minimizing waste generation. This aligns with the pharmaceutical industry's growing emphasis on sustainable practices and could facilitate the large-scale production of this compound for research and commercial purposes.

In conclusion, 1-(3-aminophenyl)ethan-1-one (CAS: 99-03-6) continues to be a molecule of significant interest in chemical biology and pharmaceutical research. Its structural versatility, coupled with demonstrated biological activities, positions it as a valuable scaffold for drug discovery. Future research directions may include further optimization of its derivatives, exploration of new therapeutic targets, and scale-up of sustainable synthesis methods. These efforts could ultimately translate into clinically relevant therapeutics addressing unmet medical needs.

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